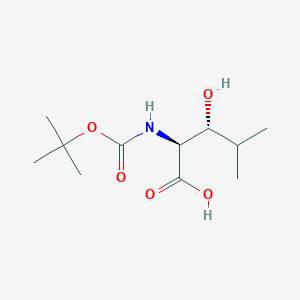
Methyl 1-aminocyclooctanecarboxylate hydrochloride
説明
Methyl 1-aminocyclooctanecarboxylate hydrochloride: is a chemical compound with the molecular formula C₁₀H₂₀ClNO₂ . It is a derivative of cyclooctane, featuring an amino group and a carboxylate ester group, and is commonly used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclooctanone as the starting material.
Amination Reaction: Cyclooctanone undergoes amination to introduce the amino group, forming 1-aminocyclooctanone.
Esterification: The resulting 1-aminocyclooctanone is then esterified with methanol to produce methyl 1-aminocyclooctanecarboxylate.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: The compound is often produced in batch reactors, where each step of the synthesis is carefully controlled to ensure product purity and yield.
Purification: The final product is purified through crystallization or other suitable methods to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: A wide range of substituted cyclooctanes.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving amino acid metabolism. Medicine: Research applications include the development of pharmaceuticals and the study of drug interactions. Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which methyl 1-aminocyclooctanecarboxylate hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved are determined by the context of the research or industrial application.
類似化合物との比較
Methyl 1-aminocyclohexanecarboxylate hydrochloride
Methyl 1-aminocyclopentanecarboxylate hydrochloride
Methyl 1-aminocycloheptanecarboxylate hydrochloride
Uniqueness: Methyl 1-aminocyclooctanecarboxylate hydrochloride is unique due to its larger ring structure compared to its cyclohexane, cyclopentane, and cycloheptane counterparts. This difference in ring size can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
methyl 1-aminocyclooctane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-9(12)10(11)7-5-3-2-4-6-8-10;/h2-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBONNYHELEHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726332 | |
| Record name | Methyl 1-aminocyclooctane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92398-52-2 | |
| Record name | Methyl 1-aminocyclooctane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![L-4-[(Methylsulfonyl)amino]phenylalanine](/img/structure/B1508649.png)


![18-[[[(R)-[5-Vinyl-1-azabicyclo[2.2.2]octane-2-yl](6-methoxyquinoline-4-yl)methyl]amino](thiocarbonyl)amino]abieta-8,11,13-triene](/img/structure/B1508653.png)




![{4-[{4-[Bis(2-hydroxyethyl)amino]phenyl}(cyano)methylidene]-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene}propanedinitrile](/img/structure/B1508662.png)
![4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride](/img/structure/B1508665.png)

